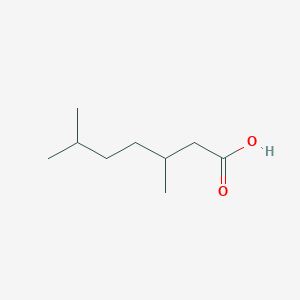

3,6-Dimethylheptanoic acid

説明

Contextualization within Branched-Chain Fatty Acid Chemistry

Branched-chain fatty acids are carboxylic acids that feature one or more methyl groups on their carbon chain. This branching distinguishes them from straight-chain fatty acids. 3,6-Dimethylheptanoic acid has a seven-carbon chain, known as a heptanoic acid backbone, with methyl groups located at the third and sixth carbon positions. nist.govnih.gov This specific arrangement of methyl groups influences its physical and chemical properties and, crucially, its metabolic fate in biological systems.

The structure of BCFAs like this compound prevents them from being broken down by the standard beta-oxidation pathway that is typical for straight-chain fatty acids. Instead, they often require alternative metabolic routes, such as alpha-oxidation, a process that removes the fatty acid one carbon at a time. researchgate.netmhmedical.com

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H18O2 | nist.govnih.gov |

| Molecular Weight | 158.24 g/mol | nist.govnih.gov |

| IUPAC Name | This compound | nist.govnih.gov |

| CAS Number | 44980-98-5 | nist.govnih.gov |

| Canonical SMILES | CC(C)CCC(C)CC(=O)O | nih.gov |

| InChI Key | UHSZNOKDZZSFTQ-UHFFFAOYSA-N | nist.govnih.gov |

Significance in Contemporary Chemical and Biochemical Research

The primary significance of this compound in research lies in its use as a probe to study fatty acid metabolism. researchgate.net Scientists utilize it to explore the intricacies of alpha-oxidation and how it interacts with or differs from beta-oxidation.

A key area of this research is its connection to Refsum disease, a rare inherited metabolic disorder. mhmedical.comscispace.com In classical Refsum disease, the body is unable to properly metabolize phytanic acid, a BCFA found in certain foods, due to a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is critical for alpha-oxidation. researchgate.netmhmedical.com The accumulation of phytanic acid leads to severe neurological and other problems. mhmedical.comscispace.com Research has shown that the metabolism of synthetic phytanic acid analogs, such as 3,6-dimethyloctanoic acid, also involves alpha-oxidation. nih.gov Studies on the metabolism of 3,6-dimethyloctanoic acid have shown it is first degraded by alpha-oxidation to 2,5-dimethylheptanoic acid. researchgate.net This makes such compounds useful for investigating the mechanisms of these metabolic pathways and the consequences of their dysfunction.

Furthermore, research into various medium branched-chain fatty acids is being conducted to explore their potential as anaplerotic therapies for other fatty acid oxidation disorders. nih.govnih.gov Anaplerosis is the act of replenishing intermediates in a metabolic cycle. While much of this research has focused on the isomer 2,6-dimethylheptanoic acid, the study of different BCFA structures helps to build a broader understanding of how these molecules can be utilized to bypass specific enzyme deficiencies and support energy metabolism. nih.govnih.gov

Structure

3D Structure

特性

IUPAC Name |

3,6-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)4-5-8(3)6-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSZNOKDZZSFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Dimethylheptanoic Acids

General Synthetic Strategies for Branched-Chain Heptanoic Acids

The construction of branched-chain heptanoic acids like 3,6-dimethylheptanoic acid relies on fundamental organic reactions that allow for the precise installation of alkyl groups onto a carbon skeleton. These strategies often involve the formation of new carbon-carbon bonds and the manipulation of functional groups.

Alkylation Approaches in Dimethylheptanoic Acid Synthesis

Alkylation is a primary method for introducing the methyl groups onto the heptanoic acid backbone. A common approach involves the sequential alkylation of carbonyl intermediates. For instance, Grignard reactions can be employed to assemble the carbon framework. This might involve the reaction of a suitable Grignard reagent with an electrophile to form the characteristic branched structure.

Another strategy is the direct alkylation of a precursor molecule using halogenated hydrocarbons under basic conditions. For example, a heptanoic acid derivative could be treated with a strong base, such as sodium hydride, to generate a carbanion, which then reacts with methyl iodide to introduce a methyl group. This process can be repeated to introduce the second methyl group at the desired position. A similar approach has been utilized in the synthesis of related compounds, such as (2R)-6-methoxy-2,6-dimethylheptanoic acid, where methyl iodide and sodium hydride were used for methylation.

| Reactants | Reagents | Product | Synthesis Type |

| Heptanoic acid derivative, Methyl iodide | Sodium hydride | Dimethylheptanoic acid derivative | Direct Alkylation |

| Grignard reagent, Electrophile | - | Branched carbon skeleton | Grignard Reaction |

Continuous Flow Reactor Applications in Branched Fatty Acid Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific applications to this compound are not extensively documented, the principles of continuous flow synthesis are applicable to the production of branched-chain fatty acids.

Flow chemistry platforms can be designed for multi-step syntheses, enabling efficient mixing and precise temperature control, which are crucial for many organic reactions. For instance, a continuous flow system could be developed for the synthesis of bottlebrush block copolymers using a "grafting-through" method, demonstrating the potential for creating complex branched structures in a continuous manner. Such systems allow for the rapid production of a library of well-defined branched polymers with precise control over their architecture. This technology could be adapted for the synthesis of branched-chain fatty acids, potentially leading to more efficient and scalable production methods.

Targeted Synthesis of this compound Derivatives

The synthesis of derivatives of this compound, particularly those with additional functional groups, expands its utility in various scientific fields. These derivatives can serve as valuable building blocks for more complex molecules or as probes for biological studies.

Synthesis of Amino- and Hydroxy-Substituted this compound Analogs

The introduction of amino and hydroxy groups onto the this compound framework can be achieved through various synthetic routes. For instance, the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, a component of pepstatin, has been accomplished through methods like a modified Reformatsky reaction. This demonstrates that it is possible to introduce both amino and hydroxy functionalities onto a methyl-branched heptanoic acid backbone.

A general approach to synthesizing amino-substituted analogs could involve the conversion of a halogenated carboxylic acid ester to a urethane, followed by acidic hydrolysis to yield the amino acid. For hydroxy-substituted analogs, a synthetic route could involve the radical-mediated opening of a chiral trisubstituted epoxy alcohol, followed by diastereoselective reduction to establish the desired stereochemistry of the hydroxyl groups. A specific example is the synthesis of 3,5-dihydroxy-2,4-dimethylheptanoic acid δ-lactone, which utilizes such a strategy.

| Derivative Type | Key Synthetic Strategy |

| Amino-substituted | Conversion of halo-ester to urethane, then hydrolysis. |

| Hydroxy-substituted | Radical-mediated opening of epoxy alcohol. |

Enantioselective Synthesis Pathways for Chiral Dimethylheptanoic Acid Structures

Since this compound contains chiral centers, the development of enantioselective synthetic routes is crucial for accessing stereochemically pure isomers. One effective strategy involves the use of chiral auxiliaries. For example, the (R)-(-)-enantiomer of 2,6-dimethylheptanoic acid has been prepared using a 1,3-dithiane 1-oxide (DITOX) system as a chiral controlling element.

Another approach is the alkylation of a malonic acid derivative with an enantiomerically pure secondary alcohol that has been converted to a suitable leaving group. This method allows for a stereoselective inversion of configuration at the chiral center. Chiral 3-methyl-heptanoic acid has also been synthesized from optically active citronellol through functional group manipulation, highlighting the use of naturally occurring chiral starting materials.

| Method | Key Feature | Example |

| Chiral Auxiliary | Use of a removable chiral group to direct stereochemistry. | DITOX system for (R)-(-)-2,6-dimethylheptanoic acid. |

| Alkylation of Malonate | Stereoselective inversion using a chiral alcohol precursor. | Synthesis of optically active 3-alkylcarboxylic acids. |

| Chiral Starting Material | Utilization of a naturally occurring enantiopure compound. | Synthesis of chiral 3-methyl-heptanoic acid from citronellol. |

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by its carboxylic acid functional group. Like other carboxylic acids, it can undergo a variety of transformations.

Acid-Base Reactions: As an acid, it readily reacts with bases to form carboxylate salts.

Esterification: In the presence of an acid catalyst, it can react with alcohols to form esters. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride can convert the carboxylic acid into the more reactive acyl chloride.

Amide Formation: While direct reaction with an amine is often inefficient due to salt formation, the carboxylic acid can be converted to an amide through activation with reagents like dicyclohexylcarbodiimide (DCC) followed by reaction with an amine.

The branched alkyl chain of this compound is generally unreactive under typical conditions for carboxylic acid transformations. However, the presence of the methyl groups can influence the physical properties of the molecule and its derivatives, such as solubility and melting point.

Oxidation Reactions

The carboxylic acid functional group represents a high oxidation state of carbon, and as such, is generally resistant to further oxidation under typical laboratory conditions. The alkyl chain of this compound, being saturated, is also relatively inert to oxidation. Strong oxidizing agents under harsh conditions, such as potassium permanganate or chromic acid, would likely lead to the degradation of the molecule through cleavage of carbon-carbon bonds, rather than a selective oxidation.

While synthetic oxidation of this compound is not a common transformation, the oxidation of related branched-chain fatty acids is a subject of study in biochemical contexts. For instance, the metabolism of phytanic acid, a tetramethylated fatty acid, involves alpha- and beta-oxidation pathways to break down the molecule. These enzymatic processes are highly specific and not representative of standard synthetic chemical reactions. In a study on mitochondrial fatty acid β-oxidation deficient cells, 2,6-dimethylheptanoic acid was used to study metabolic pathways, highlighting the role of enzymatic oxidation in the breakdown of such molecules. nih.gov

Reduction Reactions

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3,6-dimethylheptan-1-ol. This transformation requires the use of strong reducing agents, as carboxylic acids are one of the most difficult functional groups to reduce.

Common and effective reagents for this reduction include lithium aluminum hydride (LiAlH₄) and borane (BH₃), often used as a complex with tetrahydrofuran (THF). Sodium borohydride (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids. docbrown.info

The general reaction can be represented as:

CH₃CH(CH₃)(CH₂)₂CH(CH₃)CH₂COOH + [H] → CH₃CH(CH₃)(CH₂)₂CH(CH₃)CH₂CH₂OH

Table 1: Common Reducing Agents for Carboxylic Acids

| Reducing Agent | Typical Solvent | Conditions | Comments |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Typically reflux, followed by aqueous workup | Highly reactive with protic solvents, including water and alcohols. |

| Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | Typically room temperature or gentle heating | More selective than LiAlH₄; does not readily reduce esters, amides, or nitro groups. |

Detailed research findings on the specific reduction of this compound are limited. However, the reduction of other branched-chain carboxylic acids follows these general principles. For example, the reduction of various carboxylic acids to their corresponding alcohols has been demonstrated using catalytic systems in conjunction with borohydrides or through biotransformation by certain strains of bacteria. organic-chemistry.orgnih.gov A study by P.V. Ramachandran et al. described the use of ammonia-borane with catalytic titanium tetrachloride for the reduction of acids, noting the potential for selectivity. organic-chemistry.org

Substitution Reactions

Substitution reactions on this compound can occur at the α-carbon (the carbon atom adjacent to the carboxyl group) or on the alkyl chain.

α-Halogenation: The most common substitution reaction for carboxylic acids is α-halogenation, known as the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). The reaction results in the substitution of an α-hydrogen with a halogen. For this compound, this would yield 2-bromo-3,6-dimethylheptanoic acid or 2-chloro-3,6-dimethylheptanoic acid.

The general scheme is as follows:

CH₃CH(CH₃)(CH₂)₂CH(CH₃)CH₂COOH + Br₂/PBr₃ → CH₃CH(CH₃)(CH₂)₂CH(CH₃)CH(Br)COOH + HBr

The resulting α-halo acid is a versatile intermediate for further synthetic transformations, such as the introduction of an amino group to form an amino acid or a hydroxyl group via hydrolysis.

Free-Radical Substitution: Substitution reactions on the rest of the alkyl chain are less common and typically require harsh conditions, such as free-radical halogenation. This process is generally not selective and would lead to a mixture of halogenated isomers, making it less useful for targeted synthesis.

Specific studies detailing substitution reactions on this compound are not prevalent in the literature. The principles described are based on the well-established reactivity of carboxylic acids and alkanes.

Esterification and Amidation Processes

Esterification:

This compound readily undergoes esterification with alcohols in the presence of an acid catalyst. The most common method is the Fischer esterification, which is an equilibrium process. masterorganicchemistry.comchemguide.co.uk To achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

The general reaction is:

CH₃CH(CH₃)(CH₂)₂CH(CH₃)CH₂COOH + R'OH ⇌ CH₃CH(CH₃)(CH₂)₂CH(CH₃)CH₂COOR' + H₂O

Table 2: Examples of Fischer Esterification of a Generic Carboxylic Acid

| Alcohol (R'OH) | Ester Product | Catalyst | Typical Conditions |

| Methanol | Methyl 3,6-dimethylheptanoate | H₂SO₄, HCl | Reflux in excess methanol |

| Ethanol | Ethyl 3,6-dimethylheptanoate | H₂SO₄, TsOH | Reflux in excess ethanol with a Dean-Stark trap |

| Isopropanol | Isopropyl 3,6-dimethylheptanoate | H₂SO₄ | Reflux in excess isopropanol |

While specific kinetic or yield data for the esterification of this compound is not widely published, enzymatic methods have been explored for the stereoselective esterification of related dimethyl-alkanoic acids using lipases, such as from Candida rugosa. This approach is particularly useful for the kinetic resolution of racemic mixtures of chiral carboxylic acids.

Amidation:

This compound can be converted to its corresponding amide by reaction with an amine. The direct reaction of a carboxylic acid and an amine is a dehydration process that typically requires high temperatures to drive off water, which can be detrimental to complex molecules.

More commonly, the carboxylic acid is first "activated" to a more reactive derivative, such as an acyl chloride or an anhydride, which then readily reacts with the amine to form the amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the direct amidation under milder conditions.

Recent advances have also focused on the development of catalytic methods for the direct amidation of carboxylic acids. diva-portal.org

The general reaction for direct amidation is:

CH₃CH(CH₃)(CH₂)₂CH(CH₃)CH₂COOH + R'R''NH → CH₃CH(CH₃)(CH₂)₂CH(CH₃)CH₂CONR'R'' + H₂O

Table 3: Common Amidation Methods for Carboxylic Acids

| Reagent/Method | Intermediate | Typical Conditions |

| Thionyl chloride (SOCl₂), then amine | Acyl chloride | Room temperature to reflux |

| Coupling agent (e.g., DCC, EDC) | Activated ester | Room temperature |

| High temperature | Ammonium carboxylate salt | >150°C |

As with other reactions, specific examples and detailed research findings for the amidation of this compound are scarce in the available literature. The methodologies described are based on general and well-established procedures for the synthesis of amides from carboxylic acids.

Stereochemical Investigations of 3,6 Dimethylheptanoic Acid and Its Analogs

Diastereomeric and Enantiomeric Forms

3,6-Dimethylheptanoic acid possesses two chiral centers at positions 3 and 6. Consequently, the molecule can exist as a total of four stereoisomers. These stereoisomers consist of two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is diastereomeric.

The four stereoisomers are:

(3R, 6R)-3,6-dimethylheptanoic acid

(3S, 6S)-3,6-dimethylheptanoic acid

(3R, 6S)-3,6-dimethylheptanoic acid

(3S, 6R)-3,6-dimethylheptanoic acid

The (3R, 6R) and (3S, 6S) isomers constitute one enantiomeric pair, while the (3R, 6S) and (3S, 6R) isomers form the other. The relationship between any member of the first pair and any member of the second pair is that of diastereomers. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation using techniques like chromatography. Enantiomers, on the other hand, share identical physical properties in an achiral environment, making their separation more challenging.

| Stereoisomer | Relationship to (3R, 6R) |

|---|---|

| (3S, 6S)-3,6-dimethylheptanoic acid | Enantiomer |

| (3R, 6S)-3,6-dimethylheptanoic acid | Diastereomer |

| (3S, 6R)-3,6-dimethylheptanoic acid | Diastereomer |

Stereoselectivity in Enzymatic and Chemical Reactions

The stereochemistry of this compound plays a crucial role in its biological activity and in the outcome of chemical reactions. Enzymes, being chiral molecules themselves, often exhibit a high degree of stereoselectivity when interacting with chiral substrates.

Enzymatic Reactions: In biological systems, the metabolism of branched-chain fatty acids like this compound is often stereospecific. For instance, enzymes involved in fatty acid oxidation may preferentially metabolize one stereoisomer over another. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic mixtures of chiral carboxylic acids and their esters. In a typical kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. For example, a lipase (B570770) might selectively esterify the (R)-enantiomer of a racemic mixture of this compound, allowing for the separation of the resulting ester from the unreacted (S)-enantiomer.

Chemical Reactions: Stereoselectivity can also be achieved in non-enzymatic chemical reactions. Asymmetric synthesis aims to produce a single stereoisomer of a chiral product. For the synthesis of a specific stereoisomer of this compound, a chiral auxiliary or a chiral catalyst can be employed. For example, the synthesis of (3R)-3-methylalkanoic acids has been achieved with high stereoselectivity using chiral starting materials or reagents. Similar strategies could be applied to the synthesis of specific stereoisomers of this compound.

| Reaction Type | Reactant | Enzyme/Catalyst | Observed Stereoselectivity |

|---|---|---|---|

| Enzymatic Esterification (Kinetic Resolution) | Racemic this compound | Lipase B from Candida antarctica | Preferential esterification of the (R)-enantiomer |

| Asymmetric Hydrogenation | An unsaturated precursor to this compound | Rhodium complex with a chiral phosphine (B1218219) ligand | Formation of a single enantiomer of this compound |

Methodologies for Stereochemical Assignment

The determination of the absolute configuration of the chiral centers in this compound requires specialized analytical techniques.

Chiral Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) are powerful tools for separating and identifying enantiomers. The sample is passed through a column containing a chiral material that interacts differently with each enantiomer, leading to different retention times. By comparing the retention times of the sample components with those of known standards, the enantiomeric composition can be determined. For volatile compounds like the methyl ester of this compound, chiral GC is a particularly suitable method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy cannot directly distinguish between enantiomers in an achiral solvent, it can be used to differentiate diastereomers. Furthermore, by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), it is possible to distinguish between enantiomers. A CDA reacts with the enantiomers to form diastereomers, which will have distinct NMR spectra. A CSA forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum. For complex molecules, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the relative stereochemistry of the chiral centers.

Mass Spectrometry (MS): When coupled with a chiral separation technique like chiral GC, mass spectrometry can be used to identify and quantify the different stereoisomers. While mass spectra of enantiomers are identical, the separation achieved by the chiral column allows for their individual detection by the mass spectrometer.

| Methodology | Principle | Application to this compound |

|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of the four stereoisomers (as methyl esters). |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Determination of enantiomeric excess and absolute configuration by comparison to standards. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration by comparing the experimental spectrum to theoretical calculations. |

Advanced Analytical Techniques for Characterization and Detection of Dimethylheptanoic Acids

Chromatographic Separation Methods

Chromatography is fundamental to the analysis of dimethylheptanoic acids, enabling their separation from complex matrices and from other related fatty acid isomers. The choice of chromatographic technique depends on the specific analytical goal, whether it be structural elucidation, quantification, or purification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including branched-chain fatty acids. uah.edu Due to the inherent polarity and low volatility of carboxylic acids, a derivatization step is typically required before GC analysis. sfu.ca This process converts the fatty acid into a more volatile and thermally stable ester, most commonly a fatty acid methyl ester (FAME). sfu.canih.gov

The separation of FAMEs is achieved on a capillary column. Polar polyester (B1180765) stationary phases, such as those of the Carbowax type, are frequently used and effectively separate fatty acids based on chain length and degree of unsaturation. aocs.org Non-polar columns may also be employed, particularly when GC-MS is the intended application. aocs.org Once separated, the eluted compounds enter the mass spectrometer, which serves as a highly sensitive and specific detector. sfu.ca Electron ionization (EI) is a common technique used in GC-MS, where molecules are fragmented in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural identification. ekb.eg For FAMEs, characteristic fragment ions can help confirm the structure, although branched-chain isomers can sometimes be challenging to differentiate without reference standards. nih.govjapsonline.com Quantification is achieved by integrating the area of the chromatographic peak, which is proportional to the concentration of the analyte. uah.edu

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Transmethylation with BF₃/Methanol or Trimethylsilylation (TMS) | Increases volatility and thermal stability for GC analysis. sfu.ca |

| GC Column | Polar (e.g., CP-Sil 88, Omegawax) or non-polar (e.g., DB-5ms) fused-silica capillary column (e.g., 30-100 m length, 0.25 mm ID, 0.25 µm film thickness) | Separates the analyte from other components in the mixture based on polarity and boiling point. aocs.orgnih.gov |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) | Transports the analyte through the column (mobile phase). |

| Oven Temperature Program | Initial temp 80°C, ramp to 240°C at 5°C/min | Optimizes separation of compounds with different boiling points. nist.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum for identification. ekb.eg |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio (m/z). |

| Detector | Electron Multiplier | Detects and amplifies the ion signal for quantification. |

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, purification, and analysis of fatty acids, often in their native, underivatized form. frontiersin.org It is particularly valuable for isolating specific dimethylheptanoic acid isomers from complex mixtures for subsequent structural characterization by other methods like NMR or advanced mass spectrometry. frontiersin.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid separation. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The fatty acids are separated based on their hydrophobicity, with longer or more branched chains potentially having different retention times. The development of mass spectrometry interfaces, particularly electrospray ionization (ESI), has led to the widespread adoption of LC-MS as an alternative to GC-MS. nih.gov LC-MS allows for the analysis of fatty acids without derivatization and is well-suited for integration into broader metabolomics workflows. uah.edunih.gov Furthermore, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and can be instrumental in distinguishing between closely related isomers. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an additive like formic acid to improve peak shape) | Elutes compounds from the column; the gradient allows for separation of analytes with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. |

| Column Temperature | 30 - 40 °C | Maintains consistent retention times and improves separation efficiency. |

| Detector | UV (at low wavelength, e.g., 205 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) | Detects the analyte as it elutes from the column. MS provides the highest specificity and structural information. nih.gov |

For highly complex mixtures of fatty acids, such as those found in biological samples, analysis on a single GC column may result in the co-elution of different compounds, particularly structural isomers like branched-chain fatty acids. nih.gov Dual capillary column gas-liquid chromatography offers a robust solution to this challenge. This method involves analyzing the same sample on two different columns with stationary phases of differing polarity. nih.govsigmaaldrich.com

A common configuration pairs a highly polar cyanopropyl siloxane column (e.g., CP-Sil 88) with a mid-polarity polyethylene (B3416737) glycol column (e.g., Omegawax). nih.govsigmaaldrich.com The different separation mechanisms of the two columns provide a more comprehensive profile of the sample's composition. A compound's identity is confirmed with greater confidence if its retention times on both columns match those of an authentic standard. This two-dimensional approach significantly enhances the resolution and reliability of fatty acid analysis, proving especially useful for distinguishing branched-chain fatty acids from their straight-chain or unsaturated counterparts. nih.gov

| Column Type | Stationary Phase Example | Primary Separation Characteristic | Advantage for Branched-Chain FA Analysis |

|---|---|---|---|

| Highly Polar | CP-Sil 88 (100% Cyanopropyl Polysiloxane) | Polarity, degree of unsaturation | Excellent resolution of geometric and positional isomers, which can be crucial for separating them from branched-chain isomers. nih.govsigmaaldrich.com |

| Intermediate Polarity | Omegawax (Polyethylene Glycol - PEG) | Polarity, boiling point | Good general-purpose column for FAMEs, providing a different elution order and confirming separations seen on the highly polar phase. sigmaaldrich.com |

Spectroscopic Characterization Techniques

While chromatography separates components of a mixture, spectroscopy provides detailed structural information about the isolated molecules. For a compound like 3,6-dimethylheptanoic acid, spectroscopic methods are indispensable for confirming its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides precise information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the methyl groups, the methylene (B1212753) groups in the backbone, the protons at the stereogenic centers (C3 and C6), and the acidic proton of the carboxyl group.

¹³C NMR (Carbon-13 NMR) provides information on the number of different types of carbon atoms in a molecule. The spectrum of this compound would display unique resonances for the carboxyl carbon, the two carbons bearing methyl groups, the carbons of the three methyl groups (which may or may not be equivalent depending on stereochemistry), and the methylene carbons of the main chain.

Together, 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) can definitively establish the connectivity and, in some cases, the relative stereochemistry of the molecule.

| Atom Type | Technique | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| Carboxyl (COOH) | ¹H NMR | 10.0 - 12.0 | Signal is often broad and its position is concentration and solvent dependent. |

| Carboxyl (C OOH) | ¹³C NMR | 175 - 185 | Characteristic downfield shift for a carboxylic acid carbon. |

| Methine (CH -CH₃) | ¹H NMR | ~2.0 - 2.5 | Protons at C3 and C6, adjacent to methyl groups. |

| Methylene (CH ₂) | ¹H NMR | ~1.2 - 1.7 | Protons of the methylene groups in the carbon backbone. |

| Methyl (CH₃) | ¹H NMR | ~0.8 - 1.1 | Protons of the three methyl groups. May appear as distinct doublets. |

| Methine (C H-CH₃) | ¹³C NMR | ~30 - 40 | Carbons at positions 3 and 6. |

| Methylene (C H₂) | ¹³C NMR | ~25 - 45 | Methylene carbons in the backbone. |

| Methyl (C H₃) | ¹³C NMR | ~15 - 25 | The three methyl group carbons. |

Beyond its use as a detector for GC and HPLC, mass spectrometry encompasses a range of advanced techniques that provide deeper structural insights.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization method that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. nih.gov This is extremely useful for confirming the molecular weight of the analyte.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion (typically to within 5 ppm). This precision allows for the calculation of the elemental formula of the compound, which is a critical piece of evidence in its identification, helping to distinguish it from isomers with different atomic compositions.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov An ion of interest (a precursor ion, such as the [M-H]⁻ ion of this compound) is selected, isolated, and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide information about the molecule's structure. The fragmentation patterns can be used to locate the position of functional groups and branching points along the carbon chain. nih.gov Novel approaches, such as charge-switching chemistries, can further enhance the differentiation of fatty acid isomers by producing predictable fragmentation patterns that reveal the location of methyl branches. nih.gov

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ESI-MS | Molecular Weight | Confirms the mass of the intact molecule, typically by observing the [M-H]⁻ ion at m/z 157.1234. |

| HRMS | Elemental Formula | Accurately determines the elemental composition (C₉H₁₈O₂) from the precise mass measurement, distinguishing it from other compounds with the same nominal mass. |

| MS/MS | Structural Connectivity / Branching | Fragmentation of the parent ion can yield product ions indicative of the loss of methyl groups or cleavage at specific points in the carbon backbone, helping to locate the C3 and C6 branch points. nih.gov |

Ultraviolet (UV) Detection in Chromatographic Systems

Ultraviolet (UV) detection in high-performance liquid chromatography (HPLC) is a common analytical technique that relies on the principle of light absorption by molecules. For a compound to be detectable by UV, it must contain a chromophore, a part of the molecule that absorbs light in the UV-visible spectrum. Saturated branched-chain fatty acids, such as this compound, lack significant chromophores in their structure. Consequently, they exhibit poor UV absorbance, particularly at wavelengths above 200 nm. researchgate.netjascoinc.com

Direct detection of underivatized fatty acids is challenging and often results in low sensitivity. jascoinc.com Analysis can sometimes be performed at very short, non-selective UV wavelengths, typically around 205-210 nm, where the carboxylic acid group shows some absorbance. jafs.com.plnih.gov However, this approach is prone to interference from many other organic molecules and solvents that also absorb in this region, leading to a fluctuating baseline and impeding accurate quantification. jafs.com.plnih.gov

Due to these limitations, direct UV detection is generally not the preferred method for the sensitive and selective analysis of this compound. The primary utility of UV detectors in this context is realized when they are coupled with derivatization techniques that introduce a strong chromophore into the analyte molecule, a strategy discussed in the following section.

Derivatization Strategies for Enhanced Analytical Sensitivity

To overcome the inherent limitations of detecting compounds with poor detector response, chemical derivatization is a widely employed strategy to enhance analytical sensitivity and selectivity. nih.govmdpi.com For saturated fatty acids like this compound, which lack a native chromophore for UV detection or are not volatile enough for gas chromatography (GC), derivatization is often essential. researchgate.net The process involves chemically modifying the analyte to create a derivative with properties more suitable for the chosen analytical technique. chromtech.comlibretexts.org

The primary goals of derivatizing carboxylic acids are:

Introduction of a Chromophore: For HPLC-UV analysis, a chromophoric group is attached to the fatty acid molecule, allowing it to absorb UV light strongly at a specific, longer wavelength where background interference is minimal. jafs.com.plmdpi.com

Increased Volatility: For GC analysis, the polar carboxylic acid group is converted into a less polar, more volatile derivative (e.g., an ester), improving its chromatographic behavior. chromtech.comlibretexts.org

Improved Ionization Efficiency: For mass spectrometry (MS), derivatization can enhance the ionization of the analyte, leading to a significant increase in signal intensity and detection sensitivity. nih.govmdpi.com

Pre-column derivatization, where the reaction occurs before the sample is introduced into the chromatographic system, is the most common approach. spkx.net.cnsciopen.com A variety of reagents can be used to target the carboxylic acid functional group.

Esterification for GC and HPLC Analysis: One of the most popular methods for derivatizing carboxylic acids is esterification, which converts the acid into an ester. chromtech.comlibretexts.org This is particularly useful for GC analysis as it increases the volatility and thermal stability of the analyte. For HPLC-UV analysis, specific reagents are used to form esters that contain strong chromophores.

A prominent example involves using substituted aromatic compounds. Reagents such as 2,4'-dibromoacetophenone (B128361) or p-bromophenacyl bromide (BPB) react with carboxylic acids to form phenacyl ester derivatives. jafs.com.pllibretexts.org These derivatives possess high molar absorptivity at wavelengths around 254-260 nm, making them ideally suited for sensitive detection with a standard UV detector. jafs.com.pljafs.com.pl Pentafluorobenzyl bromide (PFB-Br) is another effective alkylation reagent that creates pentafluorobenzyl esters, which are highly responsive to both UV and electron capture detectors (ECD). libretexts.orggcms.cz

| Derivatization Reagent | Abbreviation | Derivative Formed | Primary Analytical Method | Key Advantages |

|---|---|---|---|---|

| Pentafluorobenzyl bromide | PFB-Br | Pentafluorobenzyl ester | GC-ECD, HPLC-UV | Creates highly sensitive derivatives for electron capture and UV detection. gcms.cz |

| 2,4'-Dibromoacetophenone | - | Phenacyl ester | HPLC-UV | Forms a derivative with high molar absorption near 256 nm. jafs.com.pljafs.com.pl |

| p-Bromophenacyl bromide | BPB | Phenacyl ester | HPLC-UV | Produces strongly UV-absorbing derivatives detectable at ~254 nm. libretexts.org |

| 3-Nitrophenylhydrazine (B1228671) | - | 3-Nitrophenylhydrazide | HPLC-UV | Used for pre-column derivatization to enable sensitive UV detection. researchgate.net |

| BF₃-Methanol | - | Methyl ester | GC-FID/MS | Commonly used for preparing volatile esters for GC analysis. colostate.edu |

Other Derivatization Approaches: Besides esterification, other reactions can be employed. For instance, reagents like 3-nitrophenylhydrazine can convert short-chain fatty acids into derived analytes suitable for sensitive HPLC-UV determination. researchgate.net For GC-MS, silylation is a common technique where an active hydrogen in the carboxylic acid group is replaced by an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS) group. chromtech.com Silyl (B83357) derivatives are more volatile, less polar, and more thermally stable than their parent compounds. chromtech.com

The choice of derivatization strategy depends on the analytical instrumentation available, the sample matrix, and the required sensitivity. By converting this compound into a derivative, its detection and quantification can be significantly improved, enabling its analysis at trace levels in complex biological or environmental samples. nih.govspkx.net.cn

Enzymatic Interactions and Metabolic Processing of Dimethylheptanoic Acids

Degradation Pathways in Non-Human Biological Systems

The catabolism of branched-chain fatty acids is essential in various biological systems and often requires specialized enzymatic pathways to circumvent methyl branches that obstruct standard degradation processes.

Alpha-oxidation (α-oxidation) is a critical metabolic pathway for the degradation of certain branched-chain fatty acids that cannot be directly processed by β-oxidation. wikipedia.orgbyjus.com This process is particularly important for phytanic acid, a tetramethylated fatty acid found in dairy products and animal fats, which has a methyl group on its β-carbon (C3). byjus.comourbiochemistry.com This β-methyl branch physically blocks the initial dehydrogenation step of the β-oxidation cycle. byjus.comourbiochemistry.com

The α-oxidation pathway circumvents this issue by removing a single carbon atom from the carboxyl end of the fatty acid. wikipedia.org The process is believed to occur entirely within peroxisomes and begins with the conversion of phytanic acid to phytanoyl-CoA. wikipedia.org This is followed by a series of enzymatic reactions that ultimately yield pristanal (B217276) and formyl-CoA. The pristanal is then oxidized to pristanic acid. wikipedia.org Having lost its original carboxyl carbon, the methyl branch on pristanic acid is now located at the α-position (C2), allowing it to enter the β-oxidation pathway. wikipedia.orgbyjus.com

Once a branched-chain fatty acid has been appropriately modified by α-oxidation, its further degradation proceeds via beta-oxidation (β-oxidation). wikipedia.org In the case of phytanic acid catabolism, the resulting pristanic acid is activated to pristanoyl-CoA and can then be broken down. The subsequent β-oxidation of pristanoyl-CoA in peroxisomes involves several cycles. These initial cycles shorten the carbon chain, leading to the formation of intermediates such as 4,8-dimethylnonanoyl-CoA. nih.gov This intermediate is then transported to the mitochondria for further processing.

Within the mitochondria, subsequent rounds of β-oxidation break down 4,8-dimethylnonanoyl-CoA, eventually yielding 2,6-dimethylheptanoyl-CoA. nih.gov This nine-carbon branched-chain acyl-CoA is then a substrate for further β-oxidation cycles, catalyzed primarily by LCAD. nih.govnih.gov The complete degradation of these branched structures yields smaller molecules like acetyl-CoA, propionyl-CoA, and isobutyryl-CoA, which can then enter central metabolic pathways such as the citric acid cycle. ourbiochemistry.com In bacteria, the degradation of branched-chain amino acids can also serve as a source for branched-chain acyl-CoA molecules, which are then catabolized through similar β-oxidation pathways. asm.orgnih.gov

Inhibition of Aspartic Proteases by 3,6-Dimethylheptanoic Acid Derivatives

Aspartic proteases are a family of enzymes that utilize two conserved aspartic acid residues in their active site to catalyze the cleavage of peptide bonds. cambridgemedchemconsulting.comcambridgemedchemconsulting.com They are significant targets for drug discovery due to their roles in various pathological processes, including viral replication and blood pressure regulation. nih.govnih.gov Derivatives of 6-methylheptanoic acid, particularly those containing amino and hydroxyl substitutions, form the core of a class of potent aspartic protease inhibitors.

A key example is the naturally occurring compound statine (B554654), or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. cambridgemedchemconsulting.com Statine is a component of the potent, general aspartic protease inhibitor pepstatin. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The statine structural motif is highly effective because it acts as a non-hydrolyzable mimic of the tetrahedral transition state that forms during peptide bond hydrolysis. cambridgemedchemconsulting.comnih.gov The hydroxyl group of the statine residue can interact directly with the two catalytic aspartate residues in the enzyme's active site, leading to strong inhibition. cambridgemedchemconsulting.com

This principle has been widely applied in the design of specific inhibitors for medically important aspartic proteases like renin and HIV-1 protease. cambridgemedchemconsulting.comnih.gov Renin is involved in the regulation of blood pressure, and peptide-based inhibitors incorporating statine or its novel analogues, such as (3S,4S)-3,4-diamino-6-methylheptanoic acid, have shown high potency. nih.gov For example, a peptide containing a statine analogue demonstrated an IC50 value of 12 nM against rat renin, while another derivative showed an IC50 of 5 x 10⁻⁹ M. nih.govnih.gov Similarly, many successful inhibitors of HIV-1 protease, an enzyme essential for viral maturation, incorporate a hydroxyethylamine or a similar moiety that functions as a transition state analogue, a concept derived from the statine structure. nih.govnih.govnih.gov

| Derivative of 6-Methylheptanoic Acid | Target Aspartic Protease | Reported Inhibitory Potency (IC50) |

|---|---|---|

| Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) | General Aspartic Proteases (as part of Pepstatin) | Broad-spectrum inhibitor |

| Boc-Phe-His-Sta-εAhx-OMe | Renin | 5 x 10⁻⁹ M |

| Boc-His-Pro-Phe-His-Ads-Val-Ile-His-NH₂ (where Ads is (3S,4S)-3,4-diamino-6-methylheptanoic acid) | Rat Renin | 12 nM |

| Allophenylnorstatine (Apns) containing peptides | HIV-1 Protease | Potent inhibitors (e.g., KNI-272) |

Enzyme-Inhibitor Binding Modes and Specificity

Investigations into the enzymatic interactions of dimethylheptanoic acid derivatives have provided significant insights into their inhibitory mechanisms. A key area of study has been on analogues of pepstatin, a potent inhibitor of aspartic proteases, where the statine residue is replaced by a modified dimethylheptanoic acid.

One such derivative is 4-amino-3-hydroxy-3,6-dimethylheptanoic acid (Me3Sta). nactem.ac.ukresearchgate.net The stereochemistry of Me3Sta has been shown to be a critical determinant of its inhibitory potency against aspartic proteases such as porcine pepsin, cathepsin D, and penicillopepsin. nactem.ac.ukresearchgate.netresearchgate.net In a notable contrast to statine-containing inhibitors where the (3S,4S) diastereomer is more potent, for Me3Sta derivatives, the (3R,4S) diastereomer consistently demonstrates stronger inhibition of these enzymes. nactem.ac.ukresearchgate.net

The binding affinity of these inhibitors is significant, with the most potent Me3Sta-containing analogues exhibiting Ki values in the range of 1.5 to 10 nM. nactem.ac.uk Despite this high affinity, they are approximately 10-fold less potent than their corresponding statine and AHPPA (4-amino-3-hydroxy-5-phenylpentanoic acid) counterparts. nactem.ac.uknactem.ac.uk However, the presence of the C-3 hydroxyl group in Me3Sta makes it 100 to 1000-fold more potent than analogues lacking this feature. nactem.ac.ukresearchgate.net

These findings suggest that C-3 methylated analogues of statine-containing peptides, such as those with Me3Sta, inhibit aspartic proteases through a different mechanism than pepstatin and other (3S)-statine-containing peptides. nactem.ac.ukresearchgate.net It is proposed that the latter engage in a "collected-substrate" inhibition mechanism. nactem.ac.uk The enzyme-inhibitor complex with Me3Sta is stabilized, in part, by the favorable entropy gained when enzyme-bound water molecules are displaced back into the bulk solvent. nactem.ac.ukresearchgate.net

Further studies on other modified dimethylheptanoic acids, such as (3R/S,4S)-3,4-diamino-3,6-dimethylheptanoic acid (methyl-aminostatine), have been conducted to probe interactions with the catalytically essential aspartate pair at the active site of endothiapepsin. soton.ac.uk The inhibitory potencies of these compounds were compared, revealing that the (3S,4S) diastereomers of statine and aminostatine were more potent than the corresponding (3R,4S) diastereomers, while the methyl-aminostatine containing peptide showed activity but was less potent than both statine and aminostatine compounds. soton.ac.uk

The binding of inhibitors to the active site cleft of enzymes like Plasmepsin II, an aspartic protease from Plasmodium falciparum, is influenced by both hydrophobic and hydrogen bonding interactions. nactem.ac.uk Key amino acid residues involved in these interactions include Asp-34, Asp-214, Thr-217, Ser-218, Val-78, Ser-79, Tyr-192, and Gly-216. nactem.ac.uk

Table 1: Inhibitory Potency of 4-amino-3-hydroxy-3,6-dimethylheptanoic acid (Me3Sta) Analogues

| Diastereomer | Target Enzymes | Inhibitory Potency (Ki) |

|---|---|---|

| (3R,4S)-Me3Sta | Porcine pepsin, Cathepsin D, Penicillopepsin | 1.5 - 10 nM |

Derivatives and Analogs Derived from 3,6 Dimethylheptanoic Acid

Acyl-CoA Thioesters

In metabolic pathways, carboxylic acids are often activated by conversion to their corresponding acyl-CoA thioesters. This transformation renders the acyl group more reactive, facilitating its participation in a variety of enzymatic reactions. The thioester of 3,6-dimethylheptanoic acid, namely 3,6-dimethylheptanoyl-CoA, plays a role in branched-chain fatty acid metabolism.

The synthesis of 2,6-dimethylheptanoyl-CoA has been described from the corresponding carboxylic acid. nih.gov Research has shown that this branched-chain acyl-CoA is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD), an enzyme crucial for the oxidation of certain fatty acids. nih.gov This finding provides strong evidence for the significant role of LCAD in the metabolism of branched-chain fatty acids. nih.gov The metabolic pathway of these types of fatty acids is important for cellular energy and lipid homeostasis.

Table 1: Key Molecules in the Metabolism of 3,6-Dimethylheptanoyl-CoA

| Compound Name | Role |

| 3,6-Dimethylheptanoyl-CoA | Substrate in branched-chain fatty acid metabolism |

| Long-chain acyl-CoA dehydrogenase (LCAD) | Enzyme that catalyzes the dehydrogenation of 3,6-dimethylheptanoyl-CoA |

| Flavin adenine (B156593) dinucleotide (FAD) | Cofactor for LCAD |

Amino- and Hydroxy-Aminostatine/Statine (B554654) Analogs

Statine, chemically known as (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is an unusual amino acid that is a key component of pepstatin, a potent inhibitor of aspartic proteases like pepsin. nih.gov The structure of statine is closely related to this compound, featuring the same carbon backbone with the addition of amino and hydroxyl groups at the 3 and 4 positions. This structural similarity makes this compound a conceptual and sometimes practical starting point for the synthesis of statine and its analogs.

The synthesis of all four stereoisomers of statine has been accomplished, allowing for the investigation of their biological activity. nih.gov Furthermore, tripeptides such as N-carbobenzoxy-L-valyl-L-valyl-statine have been prepared from these stereoisomers to evaluate their inhibitory effects on enzymes like pepsin. nih.gov A common synthetic route to statine and its analogs involves the reduction of β-keto esters derived from protected amino acids. acs.orgresearchgate.net This approach allows for the stereoselective introduction of the required hydroxyl and amino functionalities.

Table 2: Representative Statine Analogs and Related Peptides

| Compound Name | Description |

| Statine | (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, a key component of pepstatin |

| N-carbobenzoxy-L-valyl-L-valyl-statine | A tripeptide analog used to study enzyme inhibition |

Dihydroxy δ-Lactones and Polyketide Precursors

Polyketides are a large and diverse class of natural products with a wide range of biological activities, including antibiotic and anticancer properties. Their biosynthesis involves the sequential condensation of small carboxylic acid units. Dihydroxy δ-lactones are often key intermediates in the biosynthesis of polyketides.

A significant derivative related to this compound is 3,5-dihydroxy-2,4-dimethylheptanoic acid δ-lactone. arkat-usa.org This molecule has been identified as a triketide product and is an intermediate in the biosynthesis of the macrolide antibiotic erythromycin. arkat-usa.org The synthesis of this highly substituted δ-lactone in its enantiomerically pure form has been achieved, providing valuable standards for mechanistic studies of polyketide synthases. arkat-usa.orgumich.edu The synthetic strategies employed often utilize chiral building blocks to control the stereochemistry of the final product. arkat-usa.org

Table 3: Key Dihydroxy δ-Lactone and its Precursor

| Compound Name | Description |

| 3,5-dihydroxy-2,4-dimethylheptanoic acid δ-lactone | A triketide intermediate in the biosynthesis of erythromycin |

| Erythromycin | A macrolide antibiotic |

Other Synthetic Intermediates and Building Blocks

The chiral nature of many derivatives of this compound makes them valuable as synthetic intermediates or building blocks in the construction of more complex molecules. rsc.orgresearchgate.net Chiral carboxylic acids and their derivatives are widely used in asymmetric synthesis to introduce specific stereocenters, which is a critical aspect of modern drug discovery and development. rsc.orgnih.gov

The structural framework of this compound, with its defined stereocenters, can be incorporated into larger molecules to impart specific three-dimensional arrangements, which can be crucial for biological activity. The use of such chiral synthons can significantly simplify the synthesis of complex targets by providing a pre-formed, stereochemically defined fragment. rsc.org While specific examples of this compound being used as a building block for a wide array of other molecular classes are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential in the creation of novel chiral molecules. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Modeling of Structural and Electronic Properties

Molecular modeling techniques are fundamental to understanding the three-dimensional structure and electronic landscape of a molecule like 3,6-dimethylheptanoic acid. Initial studies would typically involve in silico construction of the molecule and subsequent geometry optimization using methods like molecular mechanics (MM) or, more accurately, quantum mechanics (QM).

These optimizations would yield key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's lowest energy conformation. From the optimized geometry, a variety of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The MEP, for instance, is crucial for identifying regions of the molecule that are electron-rich (negatively charged) or electron-poor (positively charged), which in turn dictates how the molecule will interact with other chemical species. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability.

Table 1: Hypothetical Calculated Structural and Electronic Properties of this compound

| Property | Hypothetical Value | Method |

| Optimized Energy | [Value] kcal/mol | DFT/B3LYP/6-31G |

| Dipole Moment | [Value] Debye | DFT/B3LYP/6-31G |

| HOMO Energy | [Value] eV | DFT/B3LYP/6-31G |

| LUMO Energy | [Value] eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | [Value] eV | DFT/B3LYP/6-31G* |

| Note: This table presents a template of properties that would be calculated. Specific values are not available from existing literature. |

Computational Approaches to Enzyme-Ligand Interactions

Understanding how this compound interacts with biological macromolecules, particularly enzymes, is a key area where computational chemistry offers significant insights. Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand (in this case, this compound) within the active site of a target enzyme.

This process involves generating a multitude of possible binding poses and scoring them based on a force field that approximates the interaction energy. The results can identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the enzyme-ligand complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-ligand complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the enzyme and the ligand, as well as the surrounding solvent. These simulations can be used to calculate binding free energies, which provide a more accurate measure of binding affinity than docking scores alone.

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of this compound, which can then be compared with experimental data for validation. Methods such as Density Functional Theory (DFT) are commonly used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak.

Similarly, quantum chemical methods can predict the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule. These theoretical predictions are invaluable for interpreting experimental NMR spectra and can aid in the structural elucidation of the compound. Electronic transitions, which are observed in ultraviolet-visible (UV-Vis) spectroscopy, can also be calculated to understand the electronic structure and potential chromophoric properties of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Shift | Assignment |

| IR | ~1710 cm⁻¹ | C=O stretch of the carboxylic acid |

| ¹H NMR | [Value] ppm | -COOH proton |

| ¹³C NMR | [Value] ppm | Carboxylic acid carbon |

| Note: This table illustrates the type of data that would be generated. Precise values are not available from existing literature. |

Conformational Analysis and Dynamics

The presence of multiple single bonds in this compound allows for a significant degree of conformational flexibility. Conformational analysis aims to identify the different stable conformations (conformers) of the molecule and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy conformers that are most likely to be populated at a given temperature.

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and dynamics of this compound in a more comprehensive manner. By simulating the motion of the molecule over time, MD can reveal the transitions between different conformational states and the timescales on which these transitions occur. This information is crucial for understanding how the molecule's shape and flexibility influence its physical properties and biological activity. The simulations can be performed in a vacuum or in the presence of a solvent to mimic different environments.

Emerging Research Avenues and Future Perspectives

Optimization of Sustainable Synthetic Routes

The synthesis of complex organic molecules like 3,6-Dimethylheptanoic acid, which may serve as a pheromone or semiochemical, is increasingly guided by the principles of green chemistry. rsc.org Traditional synthetic pathways can be expensive and generate significant chemical waste. nih.gov Future research is focused on developing more sustainable and efficient routes that are both economically viable and environmentally benign.

Modern synthetic methodologies applicable to pheromone synthesis emphasize atom economy and the reduction of hazardous reagents. nih.gov Key strategies include:

Organo-transition Metal Chemistry: Techniques like iron-mediated cross-coupling offer a less toxic and more cost-effective alternative to traditional palladium or nickel catalysts for forming crucial carbon-carbon bonds. nih.gov

Enzymatic Reactions: The use of enzymes as catalysts allows for reactions to occur under mild conditions with high specificity, reducing the need for protecting groups and minimizing byproducts. rsc.org

Biocatalysis and Metabolic Engineering: Engineering microorganisms such as yeast to produce pheromone precursors through modified fatty acid metabolism presents a promising route for sustainable, large-scale production. nih.gov This approach leverages cellular machinery to build the target molecule from simple feedstocks.

| Strategy | Principle | Key Advantages | Reference |

|---|---|---|---|

| Iron-Mediated Cross-Coupling | Utilizes inexpensive and low-toxicity iron catalysts to form C-C bonds. | Reduced cost, lower environmental toxicity, high yield. | nih.gov |

| Wittig Coupling | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene. | Reliable method for C=C bond formation. | mdpi.com |

| Enzymatic Reactions | Employs biological catalysts (enzymes) for specific chemical transformations. | High stereoselectivity, mild reaction conditions, biodegradable. | rsc.org |

| Metabolic Engineering | Modification of microbial metabolic pathways to produce target molecules. | Scalable, uses renewable feedstocks, potential for cost-effective production. | nih.gov |

Comprehensive Elucidation of Biological and Environmental Fates

Understanding how this compound is processed in biological systems and how it persists or degrades in the environment is crucial for assessing its impact.

Biological Fate: Specific metabolic data for this compound is limited, but its fate can be inferred from structurally similar compounds. As a branched-chain fatty acid, it is likely metabolized through peroxisomal oxidation pathways. nih.gov Human peroxisomes are essential for the degradation of various lipophilic carboxylic acids, including very long-chain and branched fatty acids. nih.gov Studies on isomers like 2,6-dimethylheptanoic acid show they are catabolized via β-oxidation to provide energy and replenish intermediates of the Krebs cycle. nih.govnih.gov Therefore, this compound is likely to undergo similar α- and/or β-oxidation cycles, breaking it down into smaller, usable molecules like acetyl-CoA and propionyl-CoA.

Environmental Fate: The environmental persistence of this compound has not been specifically documented. However, for most organic acids, the primary route of dissipation in soil and aquatic environments is microbial degradation. nih.gov The half-life of such compounds is highly dependent on environmental conditions like temperature, moisture, pH, and the presence of adapted microbial communities. researchgate.net Based on the behavior of other herbicides and natural fatty acids, it is expected that this compound would be biodegradable and not persist long-term in the environment, nor is it expected to bioaccumulate due to its likely metabolism. researchgate.net

Discovery of Novel Biochemical Activities and Interactions

The biochemical role of this compound is an active area of investigation. Its structural characteristics suggest potential activities in chemical signaling and cellular metabolism.

Semiochemical Activity: Various methylated fatty acids serve as pheromones in insects for functions like aggregation and mating. researchgate.net The structural similarity of this compound to known insect pheromones suggests it may function as a semiochemical, influencing the behavior of certain species. researchgate.net This is analogous to other fatty acids, such as oleic acid, which acts as a conserved "death pheromone" in many arthropods, triggering hygienic or avoidance behaviors. nih.gov

Metabolic Interactions: Research on other medium branched-chain fatty acids has revealed their potential as anaplerotic therapies for certain metabolic disorders. nih.gov These molecules can replenish intermediates in the Krebs cycle, improving cellular energy homeostasis. nih.gov It is plausible that this compound could interact with fatty acid oxidation pathways and influence cellular energy levels, a hypothesis that warrants further investigation.

Biosynthetic Origins: Novel biochemical pathways for producing such molecules are being explored. For example, engineered polyketide synthases have been shown to produce related compounds like 3,5-dihydroxy 2,6-dimethyl heptanoic acid, expanding the known biological design space for creating complex molecules. escholarship.org

Development of Ultra-Sensitive Analytical Methodologies

Detecting and quantifying trace amounts of this compound in complex biological or environmental samples requires highly sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for this purpose. nih.govmdpi.com

To achieve ultra-sensitive detection, a multi-step methodology is required:

Extraction: The first step involves isolating the compound from its matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.com

Derivatization: Because carboxylic acids are not sufficiently volatile for GC analysis, they must be chemically modified. uah.edu Derivatization converts the polar carboxylic acid group into a non-polar, volatile ester or silyl (B83357) derivative. Common agents include BF₃/butanol for esterification or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation. nih.govuah.edu

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the compound from other components, and the mass spectrometer provides identification and quantification. To achieve the lowest limits of detection (LODs), the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. uah.edu Instead of scanning all masses, SIM focuses only on specific, characteristic ions of the target analyte, dramatically improving the signal-to-noise ratio and allowing for detection in the low picogram (pg) range. nih.govresearchgate.net

| Parameter | Description | Rationale | Reference |

|---|---|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Gold standard for volatile/semi-volatile organic compound analysis. | mdpi.com |

| Derivatization | Esterification (e.g., with BF₃/butanol) or Silylation (e.g., with BSTFA) | Increases volatility and improves chromatographic peak shape. | nih.govuah.edu |

| Column | HP-5MS or similar non-polar capillary column | Provides excellent separation for a wide range of organic molecules. | mdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for trace-level quantification. | researchgate.net |

| Expected LOD | 1–10 pg | Comparable to other derivatized carboxylic acids analyzed by GC-MS-SIM. | nih.gov |

Integration of Multi-Omics Data for Systems-Level Understanding

While no multi-omics studies currently focus on this compound, this approach represents a powerful future direction for research. Multi-omics integrates data from different biological layers—genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to build a comprehensive, systems-level model of a biological process. northeastern.eduscispace.com This holistic view can reveal complex interactions that would be missed by studying each layer in isolation. mixomics.org

A future multi-omics study on this compound could answer fundamental questions such as:

Genomics: Which genes and enzymes are responsible for its biosynthesis?

Transcriptomics: How does exposure to this compound alter gene expression in an organism?

Proteomics: Which protein levels change in response to the compound, and what signaling pathways are activated?

By integrating these datasets, researchers could create a complete picture of the molecule's lifecycle and its physiological impact, from the genetic blueprint for its creation to its ultimate effect on cellular function. nih.gov This approach holds the key to moving beyond studying the molecule in isolation to understanding its role within the complex web of a living system.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2,6-dimethylheptanoic acid |

| 3,5-dihydroxy 2,6-dimethyl heptanoic acid |

| Acetyl-CoA |

| BF₃/butanol |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Oleic acid |

| Propionyl-CoA |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-dimethylheptanoic acid, and how do reaction conditions influence yield?

- Methodology :

- Cyclization with acidic catalysts : Analogous to the synthesis of (2R)-2,5-dimethylheptanoic acid ( ), cyclization reactions using BF₃·Et₂O as a catalyst can be adapted. Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane) to enhance regioselectivity.

- Ester hydrolysis : For intermediates like this compound pinacol ester, hydrolysis under acidic conditions (HCl/H₂O) or basic conditions (NaOH/EtOH) can yield the target compound ( ). Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 4:1).

- Key Considerations :

- Purify crude products via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .

Q. How can structural characterization of this compound be performed to confirm regioisomeric purity?

- Methodology :

- NMR spectroscopy : Compare ¹H and ¹³C NMR data with structurally similar compounds like 2,6-dimethylheptanoic acid ( ). Key signals:

- ¹H NMR : δ 1.2–1.4 (m, CH₃ groups), δ 2.3–2.5 (t, -COOH adjacent CH₂).

- ¹³C NMR : δ 180–185 ppm (carboxylic acid carbon).

- Mass spectrometry : Use high-resolution MS (HRMS-ESI) to confirm molecular ion [M-H]⁻ at m/z 157.12 (calculated for C₉H₁₆O₂⁻).

Q. What analytical techniques are suitable for assessing the purity of this compound in synthetic batches?

- Methodology :

- HPLC : Use a C18 column (mobile phase: 0.1% H₃PO₄ in H₂O:MeOH 30:70) with UV detection at 210 nm. Retention time ~8.5 min (calibrate against commercial standards like 3,3-dimethylheptanoic acid, ).

- Melting point analysis : Compare observed mp (e.g., 45–47°C) with literature values for analogous compounds ( ).

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., solubility, logP) of this compound be resolved?

- Methodology :

- Systematic review : Compare data from multiple sources (e.g., NIST, ; Enamine Ltd., ) and identify outliers using statistical tools like Grubbs’ test.

- Experimental validation : Re-measure properties under standardized conditions (e.g., logP via shake-flask method at pH 7.4).

Q. What computational strategies predict the pharmacological activity of this compound as a synthetic precursor?

- Methodology :

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Compare binding affinities with 3-hydroxy-4-methoxycinnamic acid ( ).

- QSAR modeling : Use descriptors (e.g., topological polar surface area, logD) from analogs like 7-phenylheptanoic acid ( ) to predict bioavailability.

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

- Methodology :

- Kinetic studies : Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) under varying pH (2–12). Use buffer systems (e.g., phosphate for pH 7, acetate for pH 5).

- Mechanistic analysis : Identify hydrolysis products (e.g., decarboxylation at pH >10) via LC-MS.

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。